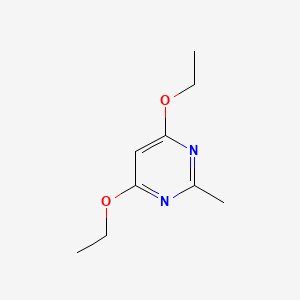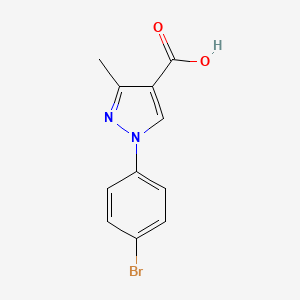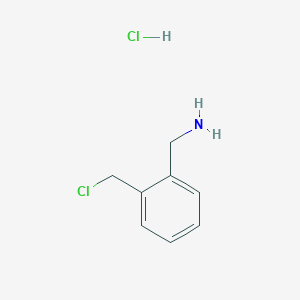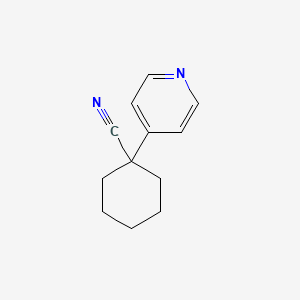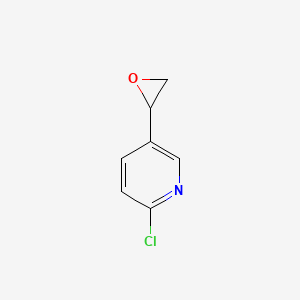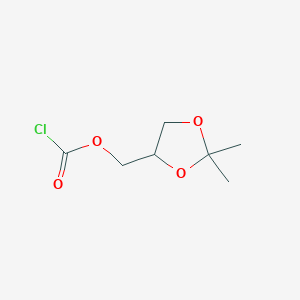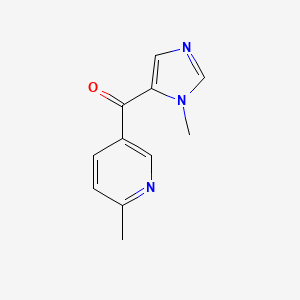
2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine
概要
説明
“2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The IUPAC name for this compound is (1-methyl-1H-imidazol-5-yl) (6-methylpyridin-3-yl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a pyridine ring via a carbonyl group . The InChI code for this compound is 1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 .作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and more .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
実験室実験の利点と制限
One advantage of using 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine in lab experiments is its specificity for β3-adrenergic receptors. This allows for the selective activation of these receptors without affecting other adrenergic receptors, which can have unwanted side effects. However, one limitation of using this compound is its short half-life, which can make it difficult to maintain a consistent level of activation over an extended period of time (Arch, 2011).
将来の方向性
There are several future directions for the research of 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine. One area of interest is the potential use of this compound for the treatment of obesity and related metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to explore the potential therapeutic applications of this compound for the treatment of type 2 diabetes and other metabolic disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 2-methyl-5-bromopyridine with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a palladium catalyst. Studies have shown that this compound can increase energy expenditure and promote weight loss in animal models by binding to β3-adrenergic receptors. In addition, this compound has been shown to have other biochemical and physiological effects, including improving insulin sensitivity and glucose tolerance. Further research is needed to explore the potential therapeutic applications of this compound for the treatment of obesity and related metabolic disorders in humans.
科学的研究の応用
2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine has been extensively studied for its potential therapeutic applications. One of the main areas of focus has been its role in the regulation of energy balance and metabolism. Studies have shown that β3-adrenergic receptor agonists, such as this compound, can increase energy expenditure and promote weight loss in animal models (Arch, 2011). This has led to interest in the potential use of this compound for the treatment of obesity and related metabolic disorders.
Safety and Hazards
The safety information for “2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYHDXZZLIRENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



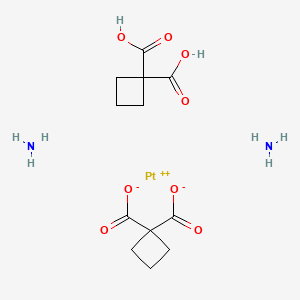
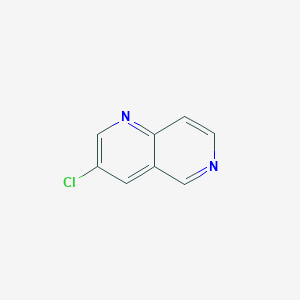
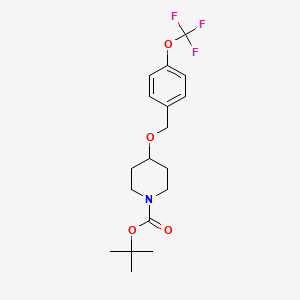
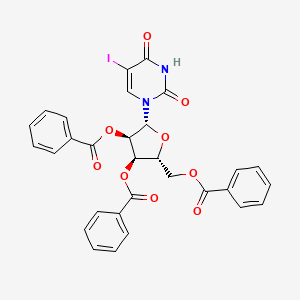
![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)
![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)
